((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
Description
((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid is a thioether-linked acetic acid derivative featuring a phenyl ring substituted with an aminocarbonyl (-CONH₂) group at position 2 and an ethoxy (-OCH₂CH₃) group at position 3.
Properties
IUPAC Name |
2-(2-carbamoyl-5-ethoxyphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-2-16-7-3-4-8(11(12)15)9(5-7)17-6-10(13)14/h3-5H,2,6H2,1H3,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETNLDWLMNXRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232909 | |
| Record name | ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84029-50-5 | |
| Record name | 2-[[2-(Aminocarbonyl)-5-ethoxyphenyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84029-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[2-(aminocarbonyl)-5-ethoxyphenyl]thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ((2-(AMINOCARBONYL)-5-ETHOXYPHENYL)THIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RA4YN3NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 2-Nitro-5-ethoxyphenol
Starting with 5-ethoxyphenol , nitration at the ortho position is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The ethoxy group directs electrophilic attack to the para position relative to itself, necessitating kinetic control to favor ortho substitution. Yields typically range from 60–70%, with purity confirmed via HPLC.
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine, yielding 2-amino-5-ethoxyphenol . Alternatively, stoichiometric reductions using Fe/HCl or SnCl₂ achieve similar results but require careful pH control to prevent over-reduction.
Carbamoylation of the Aromatic Amine
The amine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) under inert atmosphere, followed by aqueous ammonia to generate the 2-aminocarbonyl-5-ethoxyphenol intermediate. This step avoids hazardous phosgene gas while achieving >85% yield.
Thiolation and Thioacetic Acid Coupling
The phenol group is converted to a thiol via a Mitsunobu reaction (DIAD, PPh₃, thioacetic acid) or via disulfide formation (H₂S, HCl) followed by reduction (NaBH₄). The resultant thiol reacts with bromoacetic acid in basic aqueous conditions (pH 8–9, NaHCO₃) to form the thioether bond. Purification via recrystallization from ethanol/water affords the final product in 65–75% yield.
Synthetic Route 2: Direct Thioether Coupling Using Isocyanate Intermediates
Preparation of 2-Isocyanato-5-ethoxyphenyl Thioacetate
2-Amino-5-ethoxyphenol is treated with triphosgene in anhydrous DCM to generate the isocyanate intermediate. Concurrently, thioacetic acid is activated as its potassium salt (KSAc) using K₂CO₃ in DMF. The isocyanate reacts with KSAc at room temperature, forming the thioacetate bond via nucleophilic addition-elimination.
Hydrolysis to Carboxylic Acid
The thioacetate protecting group is hydrolyzed using 6M HCl at reflux, yielding the free thiol. Subsequent oxidation with TEMPO/NaOCl (0°C, pH 8.5) selectively converts the thiol to the sulfonic acid, which is acidified to the carboxylic acid. This method avoids harsh oxidizing agents like KMnO₄, preserving the aminocarbonyl group.
Methodological Comparisons and Optimization Data
| Parameter | Route 1 (Nucleophilic Substitution) | Route 2 (Isocyanate Coupling) |
|---|---|---|
| Overall Yield | 58–62% | 70–75% |
| Key Advantage | Avoids isocyanate intermediates | Higher regioselectivity |
| Critical Challenge | Nitration regiocontrol | TEMPO oxidation optimization |
| Purity (HPLC) | >98% | >99% |
Catalyst Impact : TEMPO-mediated oxidation (Route 2) enhances reaction rates (5–10 minutes vs. 2–4 hours for traditional methods) and reduces side products.
Solvent Effects : DMF improves coupling efficiency in Route 2 but complicates purification; ethanol/water mixtures in Route 1 simplify crystallization.
Analytical Validation and Characterization
NMR Spectroscopy :
Mass Spectrometry :
X-ray Crystallography : Confirms planar thioether linkage and hydrogen bonding between carbamoyl and acetic acid groups.
Industrial-Scale Considerations
- Cost Efficiency : Route 2 reduces step count but requires expensive TEMPO. Bulk TEMPO procurement lowers costs to <$50/kg.
- Waste Streams : Route 1 generates nitro-containing byproducts requiring specialized disposal; Route 2 produces benign NaCl and H₂O.
- Process Safety : Triphosgene usage demands strict containment, whereas Mitsunobu reagents (Route 1) pose flammability risks.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetic acid moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aminocarbonyl group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds related to thioacetic acid derivatives in cancer therapy. For instance, benzenesulfonamide derivatives, which share structural similarities with ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid, have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibiting CA IX can lead to reduced tumor hypoxia and decreased cell proliferation, making it a promising target for anticancer drug development .
Case Study:
- A study evaluated the anticancer effects of novel thiazolone–benzenesulfonamide derivatives against breast cancer cell lines MDA-MB-231 and MCF-7. Compounds demonstrated significant anti-proliferative activity, with some exhibiting selectivity for cancer cells over normal cells .
Antibiotic Development
The structural properties of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid may also facilitate the synthesis of novel antibiotics. The compound's ability to act as a sulfur donor can be leveraged in creating new antimicrobial agents that target resistant bacterial strains.
Case Study:
- Research on sulfonamide derivatives revealed their effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics based on similar thioacetic acid structures .
Pesticide Formulation
Thioacetic acid derivatives are utilized in agrochemicals for their ability to enhance the efficacy of pesticides. The introduction of sulfur atoms into pesticide formulations can improve their biological activity and stability.
Case Study:
- Over 70 patents have been filed concerning the use of thioacetic acid in agrochemical formulations, highlighting its importance in developing effective agricultural products .
Polymer Chemistry
The compound's reactivity makes it suitable for applications in polymer chemistry, where it can be used as an intermediate for synthesizing sulfur-containing polymers with enhanced properties.
Case Study:
- Thioacetic acid is employed as a curing agent and chain transfer agent in rubber and polymer industries, contributing to improved material performance .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents targeting CA IX; antibiotic development | Significant anti-proliferative activity against cancer cells; potential for new antibiotics |
| Agrochemicals | Pesticide formulations | Enhanced efficacy and stability of pesticides |
| Industrial Chemistry | Synthesis of sulfur-containing polymers | Improved properties in rubber and polymer applications |
Mechanism of Action
The mechanism by which ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid to structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Lipophilicity: The ethoxy group in the target compound likely increases log P compared to polar groups (e.g., sodium carboxylate in QAC-5, log D = -1.2). However, it is less lipophilic than bromophenyl or triazinoindole analogs (log P ~3.5) .
- Bioavailability: The free carboxylic acid group may enhance membrane permeability compared to esterified or salt forms (e.g., QAC-5’s sodium salt shows higher bioavailability but elevated toxicity) .
- Toxicity: Alkoxy substituents (e.g., ethoxy) are associated with lower toxicity compared to halogenated (bromo) or ionized derivatives .
Biological Activity
((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid is a thio-acetic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thio-containing compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure
The chemical structure of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid can be represented as follows:
This structure features an aminocarbonyl group, an ethoxy substituent, and a thioacetic moiety, which are crucial for its biological activity.
1. Anticancer Activity
Research has indicated that thio-containing compounds can exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been associated with reduced tumor growth and improved efficacy of chemotherapeutic agents .
Case Study:
In one study, derivatives similar to ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid were evaluated for their anti-proliferative effects against various cancer cell lines. Compounds demonstrated IC50 values ranging from 1.52 to 6.31 mM against triple-negative breast cancer cells (MDA-MB-231), indicating promising anticancer potential .
2. Antimicrobial Activity
Thio-acetic acid derivatives have also shown antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, with certain analogs exhibiting significant activity against Gram-positive and Gram-negative bacteria.
Research Findings:
In laboratory settings, compounds structurally related to ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid displayed substantial inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, suggesting their potential as antimicrobial agents .
3. Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for various enzymes, including Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which regulate insulin secretion.
Mechanism of Action:
DPP-4 cleaves incretin hormones, thereby reducing insulin secretion. Inhibition of this enzyme can lead to improved glycemic control in diabetic patients . The potential for ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid to act as a DPP-4 inhibitor warrants further investigation.
Toxicological Profile
The compound's safety profile is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some thio-containing compounds exhibit low toxicity, comprehensive studies are necessary to ascertain the safety parameters of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid.
Q & A
Q. What are the established synthetic routes for ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid derivatives, and how do reaction conditions influence yield?
Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example:
- Step 1 : React 2-chloroacetic acid or bromo-diethylmalonate with intermediates like 4-amino-5-substituted-1,2,4-triazole-3-thiols under reflux in ethanol or THF .
- Step 2 : Salts are formed by treating the acid with amines (e.g., morpholine, dimethylamine) or inorganic bases (e.g., NaHCO₃) in 2-propanol or aqueous media .
- Key Variables : Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for acid:amine) critically affect yield (reported 45–78%). Characterization via NMR (¹H/¹³C) and HPLC purity (>95%) is standard .
Q. How can researchers characterize the physicochemical properties of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid derivatives?
Methodological Answer :
- Melting Point : Determine using differential scanning calorimetry (DSC); e.g., 193–203°C for related 2-(4-aminophenylthio)acetic acid .
- Solubility : Assess in polar (water, DMSO) and non-polar solvents (chloroform) via shake-flask method. Sodium salts generally exhibit higher aqueous solubility .
- Spectroscopy : ¹H NMR (δ 3.5–4.2 ppm for thioether protons) and FTIR (1690–1710 cm⁻¹ for carbonyl groups) confirm structural integrity .
Advanced Research Questions
Q. How do structural modifications (e.g., salt formation, substituent variation) impact biological activity and toxicity?
Methodological Answer :
- Antiradical Activity : Introducing sodium salts reduces antiradical efficacy due to carboxyl group ionization, as shown in DPPH assays (e.g., IC₅₀ increases from 12 µM to >50 µM) .
- Toxicity : Sodium salts of quinoline-thioacetic acid derivatives exhibit higher toxicity (15–20% reduction in sperm motility) compared to parent acids, likely due to enhanced bioavailability .
- Mitigation Strategy : Use computational tools (e.g., ProTox-II) to predict toxicity and prioritize derivatives with alkoxy substituents, which lower log P (optimal range: 1.5–3.5) .
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for plant growth stimulation vs. toxicity?
Methodological Answer :
- Case Study : Sodium salts of quinoline-thioacetic acid derivatives show strong rhizogenesis stimulation (e.g., 40% root growth increase in Paulownia explants) but higher toxicity. To address this:
Q. What computational approaches predict the pharmacokinetic behavior of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid derivatives?
Methodological Answer :
- Log P/D Calculations : Apply quantum chemical methods (e.g., DFT/B3LYP) to compute partition coefficients. Derivatives with log D (pH 7) = 1.5–2.5 optimize membrane permeability .
- Lipinski’s Rule : Verify compliance (molecular weight <500, H-bond donors/acceptors ≤5/10) using ChemAxon or MOE. Non-compliant derivatives require prodrug strategies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on carboxyl group ionization’s role in bioactivity?
Methodological Answer :
- Example : Sodium salt formation reduces antiradical activity but enhances rhizogenesis .
- Resolution :
- Mechanistic Studies : Use radical scavenging assays (e.g., ABTS⁺) to confirm carboxyl-dependent electron donation vs. ionized forms’ role in plant hormone mimicry.
- Contextual Factors : Bioactivity depends on target system pH; sodium salts may dissociate in acidic plant tissues, restoring carboxyl functionality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
